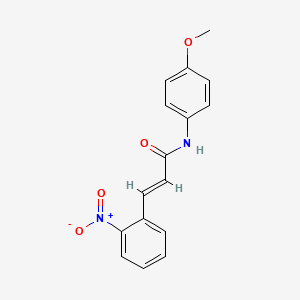![molecular formula C22H27N3O4S B15014858 1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)
1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a propoxyphenyl moiety.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide typically involves multiple steps. The process begins with the preparation of the pyrrolidine-2-carbohydrazide, followed by the introduction of the 4-methylbenzenesulfonyl group. The final step involves the condensation reaction with 4-propoxybenzaldehyde under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylbenzenesulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide can be compared with similar compounds such as:
4-Methylbenzylsulfonyl chloride: This compound shares the sulfonyl group but differs in its overall structure and reactivity.
1-[(4-Methylbenzene)sulfonyl]-1H-1,3-benzodiazol-2-amine: Another compound with a sulfonyl group, but with a different core structure.
4-Methylbenzenesulfonyl hydrazide: Similar in containing the sulfonyl hydrazide moiety but differs in its applications and reactivity.
Eigenschaften
Molekularformel |
C22H27N3O4S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-N-[(E)-(4-propoxyphenyl)methylideneamino]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H27N3O4S/c1-3-15-29-19-10-8-18(9-11-19)16-23-24-22(26)21-5-4-14-25(21)30(27,28)20-12-6-17(2)7-13-20/h6-13,16,21H,3-5,14-15H2,1-2H3,(H,24,26)/b23-16+ |
InChI-Schlüssel |
PPQCLLQZQTTXQV-XQNSMLJCSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B15014776.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)

![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B15014789.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15014793.png)
![4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}](/img/structure/B15014799.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15014815.png)
![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(3-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014816.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B15014820.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)
![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15014845.png)

